molecular formula C20H23NO4 B4261125 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol

Cat. No. B4261125
M. Wt: 341.4 g/mol
InChI Key: OLYDSECUFCZBMF-FUHWJXTLSA-N
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Description

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol involves the activation of the sigma-1 receptor, which is a chaperone protein that plays a crucial role in various cellular processes. The activation of this receptor has been shown to have neuroprotective and anti-inflammatory effects, which may contribute to the therapeutic properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol can modulate various biochemical and physiological processes. It has been found to increase the levels of neurotrophic factors such as BDNF and NGF, which are important for the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and chronic pain. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, the development of more soluble derivatives of this compound may improve its in vivo efficacy and facilitate its use in animal models.

Scientific Research Applications

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and chronic pain.

properties

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(2-hydroxy-5-methylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-2-4-17(22)15(8-13)10-21-7-6-16(18(23)11-21)14-3-5-19-20(9-14)25-12-24-19/h2-5,8-9,16,18,22-23H,6-7,10-12H2,1H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDSECUFCZBMF-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)CN2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol
Reactant of Route 4
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol
Reactant of Route 5
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol
Reactant of Route 6
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol

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